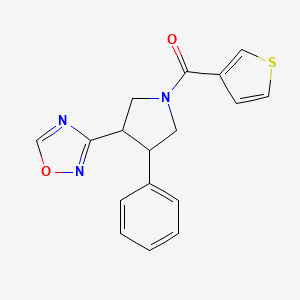
(3-(1,2,4-オキサジアゾール-3-イル)-4-フェニルピロリジン-1-イル)(チオフェン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的用途
(a) 抗がん作用: オキサジアゾール類は、本研究対象の化合物も含め、潜在的な抗がん剤として有望視されています。研究者らは、特定の細胞経路や受容体を標的にすることで腫瘍の増殖を抑制する能力を探求してきました。 作用機序と有効性に関するさらなる調査が進行中です .
(b) 血管拡張作用: オキサジアゾール類の血管拡張効果は、心臓血管研究において重要です。血管を弛緩させることで血流を促進し、高血圧や狭心症などの症状を軽減する可能性があります。 本化合物は、血管緊張を調節することでこの分野に貢献する可能性があります .
© 抗けいれん作用: オキサジアゾール類は、抗けいれん作用について研究されています。これらの化合物は、神経興奮性を安定させることで、てんかんや関連する疾患の管理に役割を果たす可能性があります。 本化合物の特定の効果は、探求する価値があります .
(d) 抗糖尿病用途: 糖尿病の世界的な蔓延を考えると、抗糖尿病作用を持つ化合物は非常に重要です。本化合物を含むオキサジアゾール類は、血糖値を調節する能力について研究されています。 作用機序と安全性プロファイルの理解は不可欠です .
エネルギー材料
オキサジアゾール類は、有利なエネルギー特性を示し、高エネルギー用途において価値があります。
(a) 推進剤と爆薬: 1,2,5-オキサジアゾールの位置異性体(フーラザンとしても知られる)とその誘導体は、エネルギー材料として研究されてきました。 熱や衝撃に対する応答はさまざまであり、推進剤や爆薬に適した候補となります .
(b) イオン性塩: オキサジアゾール類は、そのユニークな電子環境のために、安定なイオン性塩を形成できます。 これらの塩は、バッテリーやスーパーキャパシタなどのエネルギー貯蔵システムで用途が見られます .
その他の用途
(a) 有機合成: オキサジアゾール類は、有機合成における汎用性の高いビルディングブロックとして機能します。 研究者らは、それらを利用して、医薬品や農薬を含む複雑な分子を合成してきました .
(b) 材料科学: 芳香族性と置換基の柔軟性により、オキサジアゾール類は材料科学にとって興味深いものとなっています。 それらは、新しいポリマー、液晶、導電性材料の設計に貢献します .
要約すると、「(3-(1,2,4-オキサジアゾール-3-イル)-4-フェニルピロリジン-1-イル)(チオフェン-3-イル)メタノン」は、さまざまな科学分野において計り知れない可能性を秘めています。 その多面的な用途は、研究とイノベーションの進歩におけるその重要性を強調しています . 詳細情報が必要な場合や他の分野を探求したい場合は、お気軽にお問い合わせください! 😊
作用機序
Oxadiazoles
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
生物活性
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the presence of the oxadiazole and thiophene moieties, suggest a range of pharmacological applications.
Structural Characteristics
The molecular formula for this compound is C17H15N3O3 with a molecular weight of 309.32 g/mol. Its structure includes:
- Oxadiazole ring : Known for its role in various bioactive compounds.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
- Thiophene moiety : Often associated with antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds similar to (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone exhibit significant antimicrobial activity. The oxadiazole moiety has been linked to the inhibition of bacterial growth and may provide a scaffold for developing new antibiotics. Studies have shown that derivatives can effectively inhibit specific enzymes involved in bacterial cell wall synthesis and other vital processes.
Anticancer Activity
The 1,2,4-oxadiazole scaffold is particularly noted for its anticancer potential. Mechanistic studies have revealed that such compounds can interact with key biological targets involved in cancer progression, including:
- Telomerase
- Histone deacetylases (HDAC)
- Thymidylate synthase
These interactions lead to antiproliferative effects on various cancer cell lines, making this compound a candidate for further development in cancer therapeutics.
Case Study 1: Anticancer Mechanisms
A study investigated the effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation by targeting specific enzymes crucial for tumor growth. Notably, the compound was found to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar oxadiazole-containing compounds. In vitro assays revealed that these compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity and inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-3-thiazolyl | Thiazole ring | Antimicrobial |
| 4-Aminoquinoline | Quinoline structure | Antimalarial |
| 2-Amino-thiazole | Thiazole ring | Anticancer |
The unique combination of functional groups in (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone allows for diverse interactions within biological systems compared to other compounds listed above.
特性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-23-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-22-19-16/h1-7,10-11,14-15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXNOQFSGMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














